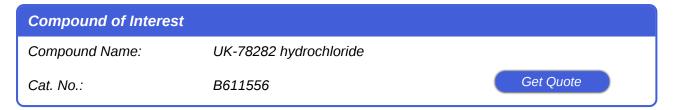


Application Notes and Protocols: UK-78282 Hydrochloride in Autoimmune Disease Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-78282 hydrochloride is a potent and selective inhibitor of the Kv1.3 voltage-gated potassium channel, with a reported IC50 of approximately 200 nM.[1][2] This channel is a key regulator of T-lymphocyte activation, making it a compelling target for therapeutic intervention in autoimmune diseases.[1][2] Effector memory T-cells (TEM), which are significant contributors to the pathology of various autoimmune disorders, exhibit a high expression of Kv1.3 channels. [3] Inhibition of these channels leads to a reduction in calcium influx, which is critical for T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[3][4] Consequently, **UK-78282** hydrochloride presents a valuable pharmacological tool for investigating the role of Kv1.3 channels in the pathogenesis of autoimmune diseases and for the preclinical evaluation of this therapeutic strategy.

These application notes provide a summary of the characteristics of **UK-78282 hydrochloride** and representative protocols for its application in in vitro and in vivo models of autoimmune diseases, based on studies with other selective Kv1.3 channel blockers.

Data Presentation

Table 1: In Vitro Activity of UK-78282 Hydrochloride



Parameter	Value	Cell Type/Assay Condition	Reference
IC50 for Kv1.3	~200 nM	Human T-lymphocytes (86Rb efflux assay)	[1][2]
IC50 for Kv1.4	170 nM	Not specified	[5][6]
Effect	Suppresses human T- lymphocyte activation	Human peripheral blood T-cells	[1][2]

Table 2: Representative In Vivo Efficacy of Selective Kv1.3 Channel Blockers in Autoimmune Disease Models



Autoimmune Model	Kv1.3 Blocker	Animal Model	Key Outcomes	Reference
Multiple Sclerosis	lmKTx88	Experimental Autoimmune Encephalomyeliti s (EAE) in rats	Ameliorated clinical severity, increased oligodendrocyte survival, preserved axon and myelin integrity, reduced infiltration of activated T-cells into the CNS.[4]	[4][7]
ShK-Dap22	Adoptive transfer EAE in rats	Prevented lethal EAE and ameliorated clinical course when administered after symptom onset.	[8]	
Rheumatoid Arthritis	ShK-186 and Iberiotoxin (IbTX)	Collagen- Induced Arthritis (CIA) in rats	~30-40% decrease in disease severity with monotherapy.	[9]
HsTX1[R14A]	Pristane-induced arthritis in rats	Effective in reducing disease severity.	[10]	
Ulcerative Colitis	DES1	Humanized mouse model of UC (NSG mice reconstituted	Significantly ameliorated inflammation, with efficacy comparable to	[11][12]





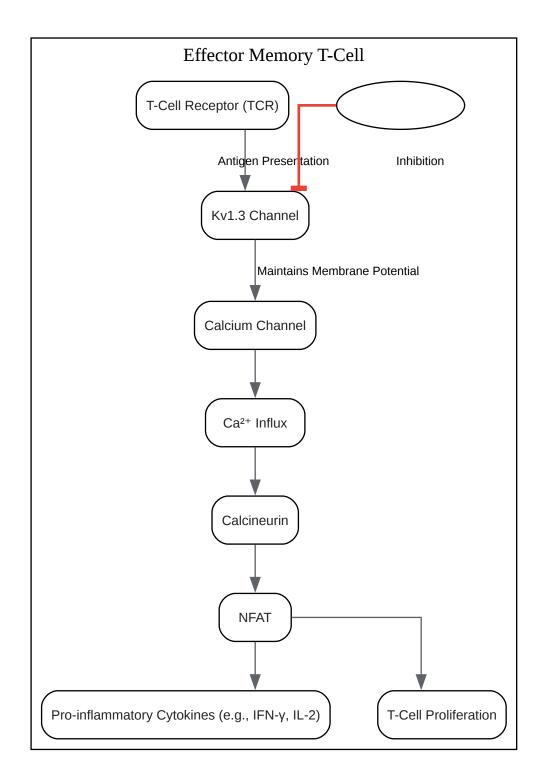


with human PBMCs)

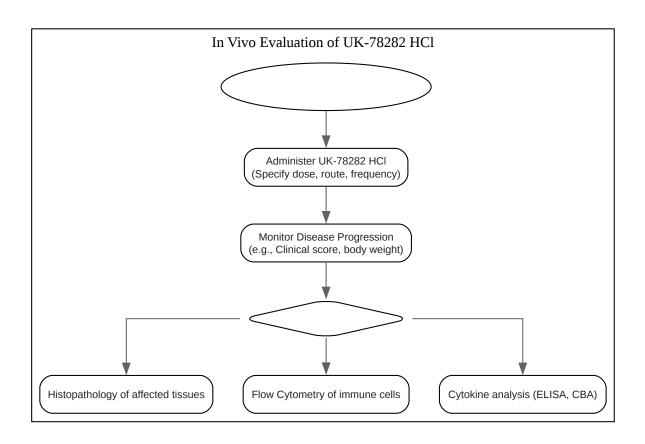
infliximab and tofacitinib.

Signaling Pathways and Experimental Workflow









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Methodological & Application





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